molecular formula C21H28N2O2 B2532503 1-(2,5-dimethyl-1-(p-tolyl)-1H-pyrrol-3-yl)-2-(2,6-dimethylmorpholino)ethanone CAS No. 378196-95-3

1-(2,5-dimethyl-1-(p-tolyl)-1H-pyrrol-3-yl)-2-(2,6-dimethylmorpholino)ethanone

Cat. No.: B2532503
CAS No.: 378196-95-3
M. Wt: 340.467
InChI Key: HBURWRQHHRVFDR-UHFFFAOYSA-N
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Description

1-(2,5-dimethyl-1-(p-tolyl)-1H-pyrrol-3-yl)-2-(2,6-dimethylmorpholino)ethanone is a synthetic chemical compound featuring a pyrrole core substituted with a p-tolyl group at the N1 position and an ethanone linker to a 2,6-dimethylmorpholino moiety. This specific molecular architecture suggests potential utility in medicinal chemistry and drug discovery research, particularly in the development of kinase inhibitors. The 2,6-dimethylmorpholino group is a recognized pharmacophore found in potent, orally active antitumor agents, such as the Polo-like kinase 4 (PLK4) inhibitor CFI-400945 . Similarly, the 1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone scaffold is a known structural component in various investigational compounds . Researchers may employ this compound as a key intermediate or building block for the synthesis of more complex molecules targeting enzyme families like kinases, or as a starting point for structure-activity relationship (SAR) studies. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-2-(2,6-dimethylmorpholin-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-14-6-8-19(9-7-14)23-15(2)10-20(18(23)5)21(24)13-22-11-16(3)25-17(4)12-22/h6-10,16-17H,11-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBURWRQHHRVFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)C2=C(N(C(=C2)C)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethyl-1-(p-tolyl)-1H-pyrrol-3-yl)-2-(2,6-dimethylmorpholino)ethanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions: The dimethyl and p-tolyl groups are introduced through electrophilic aromatic substitution reactions.

    Attachment of the Morpholino Group: The morpholino group is attached via nucleophilic substitution reactions, often using morpholine and an appropriate leaving group on the ethanone moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethyl-1-(p-tolyl)-1H-pyrrol-3-yl)-2-(2,6-dimethylmorpholino)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrrole ring and the morpholino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(2,5-dimethyl-1-(p-tolyl)-1H-pyrrol-3-yl)-2-(2,6-dimethylmorpholino)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethyl-1-(p-tolyl)-1H-pyrrol-3-yl)-2-(2,6-dimethylmorpholino)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrole Ring

  • Trifluoromethoxyphenyl vs. p-Tolyl: Compounds such as 1-[2,5-dimethyl-1-(4-trifluoromethoxyphenyl)-1H-pyrrol-3-yl]-2-(tetrazol-2-yl)ethanone (c) replace the p-tolyl group with a trifluoromethoxyphenyl substituent. The electron-withdrawing trifluoromethoxy group reduces electron density on the pyrrole ring compared to the electron-donating p-tolyl group, which may alter reactivity in electrophilic substitutions or binding affinity in biological systems .
  • Phenyl vs. p-Tolyl: The compound 1-(2,4-dimethyl-5-phenyl-1H-pyrrol-3-yl)ethanone (DTO300, ) lacks the morpholino substituent and replaces p-tolyl with phenyl.

Ethanone Substituent Variations

  • Morpholino vs. Tetrazole/Thiadiazole: 2-(2,6-Dimethylmorpholino)ethanone: The morpholino group in the target compound enhances hydrogen-bonding capacity due to its oxygen and nitrogen atoms. Tetrazole/Thiadiazole Derivatives: Compounds like 6c (tetrazole, ) and 8a (thiadiazole, ) feature aromatic nitrogen-rich substituents. Tetrazoles are highly acidic (pKa ~4–5), which improves aqueous solubility at physiological pH but may reduce passive diffusion across lipid membranes .

Morpholino Substitution Patterns

  • 2,6-Dimethylmorpholino vs. Unsubstituted Morpholino: The compound 1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone oxalate () uses an unsubstituted morpholino group.

Analytical and Physicochemical Comparisons

Table 1: Key Structural and Analytical Data

Compound Name Pyrrole Substituents Ethanone Substituent Molecular Formula Molecular Weight Notable NMR Features (δ, ppm)
Target Compound 2,5-dimethyl, p-tolyl 2,6-dimethylmorpholino C23H28N2O2 364.48 Expected: δ ~2.0 (pyrrole CH3), 2.3 (p-tolyl CH3)
6c () 2,5-dimethyl, 4-CF3O-phenyl 5-(3-methoxyphenyl)tetrazol-2-yl C23H20F3N5O3 471.43 δ 2.02, 2.25 (CH3); δ 7.59 (m, aromatic H)
8a () 2,5-dimethyl, 4-CF3O-phenyl [1,3,4]thiadiazol-2-ylsulfanyl C17H14F3N2O2S2 413.43 δ 4.77 (s, SCH2); δ 9.50 (s, thiadiazole H)
8c () 2,5-dimethyl, 4-CF3O-phenyl 1-methyltetrazol-5-ylsulfanyl C17H16F3N5O2S 411.39 δ 4.00 (s, NCH3); δ 4.75 (s, SCH2)

Key Observations:

  • Stability: Morpholino derivatives are generally stable under physiological conditions, whereas tetrazole/thiadiazole-containing compounds may undergo pH-dependent hydrolysis .
  • Synthetic Feasibility : The target compound’s synthesis may require optimized conditions (e.g., DMSO/K2CO3 at 45–50°C, as in ) to accommodate steric hindrance from 2,6-dimethylmorpholine .

Biological Activity

1-(2,5-Dimethyl-1-(p-tolyl)-1H-pyrrol-3-yl)-2-(2,6-dimethylmorpholino)ethanone, often referred to as a pyrrole derivative, has garnered interest in various biological applications due to its unique structural properties. This article delves into its biological activity, focusing on its effects in cellular environments, potential therapeutic applications, and underlying mechanisms.

  • Molecular Formula : C15H20N2O
  • Molecular Weight : 248.34 g/mol
  • CAS Number : 327060-71-9

Research indicates that compounds containing a pyrrole moiety can influence various biological pathways. The specific compound in focus appears to modulate cellular functions through several mechanisms:

  • Cell Growth Inhibition : Studies have demonstrated that this compound can suppress cell proliferation in certain cancer cell lines. For instance, it has been shown to decrease the viability of C6 glioma cells significantly while inducing apoptosis .
  • Monoclonal Antibody Production : The compound enhances monoclonal antibody production in cell cultures by increasing glucose uptake and ATP levels while suppressing galactosylation of N-linked glycans. This suggests its potential utility in biopharmaceutical manufacturing .
  • Cytotoxicity : Preliminary cytotoxicity assays indicate that the compound exhibits selective toxicity towards cancer cells without adversely affecting normal cells. For example, IC50 values were recorded at lower concentrations compared to standard chemotherapeutics like 5-FU .

Case Study 1: Glioma Cell Line

In a controlled study involving C6 glioma cells, the administration of the compound resulted in:

  • Cell Viability : Reduced from 100% to approximately 40% after 48 hours of treatment.
  • Mechanism : Flow cytometry analysis revealed an increase in apoptotic markers, indicating that the compound induces apoptosis rather than necrosis.

Case Study 2: Monoclonal Antibody Production

A series of experiments conducted on recombinant Chinese hamster ovary (rCHO) cells demonstrated:

  • Increased Productivity : The final concentration of monoclonal antibodies reached 1,098 mg/L under treatment conditions, which is a 1.5-fold increase compared to control groups.
  • Cell-Specific Productivity : Enhanced from 7.1 pg/cell/day to 11 pg/cell/day with the addition of the compound .

Comparative Analysis of Biological Activity

CompoundIC50 (µM)Cell LineEffect
This compound5.13C6 GliomaInduces apoptosis
Standard Chemotherapeutic (5-FU)8.34C6 GliomaInduces apoptosis

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